tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate
Overview
Description
Tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate is a synthetic compound that belongs to the class of carbamates. It is characterized by its molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate, also known as tert-butyl N-(1H-benzimidazol-2-yl)carbamate, is a complex organic compound Compounds with a similar structure have been noted to display antibacterial activity .
Mode of Action
It’s worth noting that compounds with a similar structure have been found to inhibit the growth of certain bacterial strains .
Biochemical Pathways
It’s worth noting that compounds with a similar structure have been found to inhibit the growth of certain bacterial strains, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
It’s worth noting that compounds with a similar structure have been found to inhibit the growth of certain bacterial strains, suggesting that they may interfere with essential cellular processes in these organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate typically involves the reaction of benzimidazole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
Tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar core structure but without the tert-butyl and carbamate groups.
1H-benzo[d]imidazol-2-ylcarbamate: Similar to tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate but lacks the tert-butyl group.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
tert-butyl N-(1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-13-8-6-4-5-7-9(8)14-10/h4-7H,1-3H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRLHZJPLGCDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475016 | |
Record name | Carbamic acid, 1H-benzimidazol-2-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77474-99-8 | |
Record name | Carbamic acid, 1H-benzimidazol-2-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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